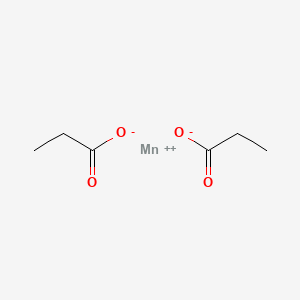

Manganese dipropionate

Cat. No. B8788238

Key on ui cas rn:

21129-18-0

M. Wt: 201.08 g/mol

InChI Key: ZGIHUCQOMWIMKH-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US05591878

Procedure details

A preparation of manganese propionate is made by combining 114.95 grams of dry manganese carbonate, 300.30 grams of dry acetic acid, and 40.01 grams of sodium hydroxide. The mixture is heated to reflux with constant stirring. Water with some acetic acid is removed by fractional distillation. Heat is increased until the water and about 80 percent of the acetic acid liquid has been removed. Carbon dioxide is released through a vented condenser. The resulting composition of manganese acetate and sodium acetate in residual acetic acid is poured into a flat metal pan and placed in a freezer until cool. After cooling, the solution solidifies into a pink "glass". The "glass" is ground releasing the acetic acid. A white to slightly pink powder is collected containing manganese acetate and sodium acetate.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:5])(=[O:4])[CH2:2]C.[Mn+2:6].[C:7]([O-:11])(=[O:10])[CH2:8]C.C(=O)([O-])[O-].[Mn+2].[OH-].[Na+]>C(O)(=O)C>[C:1]([O-:5])(=[O:4])[CH3:2].[Mn+2:6].[C:7]([O-:11])(=[O:10])[CH3:8] |f:0.1.2,3.4,5.6,8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)[O-].[Mn+2].C(CC)(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

114.95 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Mn+2]

|

Step Three

|

Name

|

|

|

Quantity

|

40.01 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

300.3 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux with constant stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Water with some acetic acid is removed by fractional distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is increased until the water and about 80 percent of the acetic acid liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has been removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Carbon dioxide is released through a vented condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting composition of manganese acetate and sodium acetate in residual acetic acid is poured into a flat metal pan

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

until cool

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A white to slightly pink powder is collected

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing manganese acetate and sodium acetate

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |